Sarnovide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

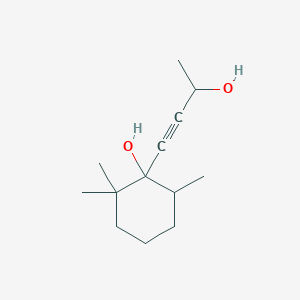

. This compound belongs to the class of cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarnovide involves the glycosylation of Sarmentogenin with β-D-digitalopyranoside. The reaction typically requires the use of a glycosyl donor and an acceptor under acidic or basic conditions to facilitate the formation of the glycosidic bond . Common reagents used in this process include Lewis acids like boron trifluoride etherate or catalysts such as silver triflate.

Industrial Production Methods

Industrial production of this compound is generally carried out through extraction from the Strophanthus plant species. The process involves the isolation of Sarmentogenin followed by its glycosylation to produce this compound. The extraction process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Sarnovide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the glycosidic bond or the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Sarnovide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.

Biology: Investigated for its role in cellular processes and its interaction with biological membranes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions due to its activity as a cardiac glycoside.

Mechanism of Action

Sarnovide exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making this compound effective in the treatment of certain heart conditions .

Comparison with Similar Compounds

Similar Compounds

Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.

Ouabain: A cardiac glycoside with a higher affinity for the sodium-potassium ATPase enzyme.

Digoxin: Similar to Digitoxin but with a shorter half-life and different therapeutic window.

Uniqueness

Sarnovide is unique due to its specific glycosylation pattern and its origin from the Strophanthus plant species. This distinct structure contributes to its unique pharmacological profile and its potential for use in various scientific and medical applications .

Properties

CAS No. |

547-07-9 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-11,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |

InChI Key |

SOPZOCCINHAAOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)